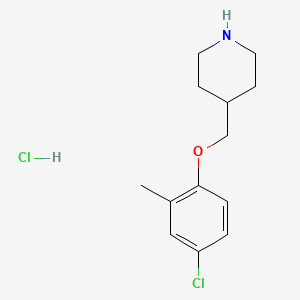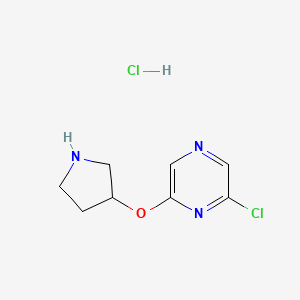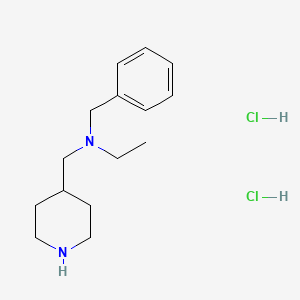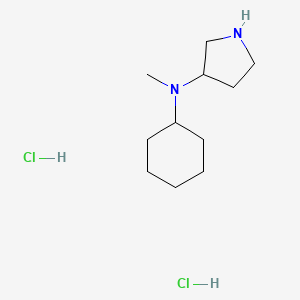![molecular formula C18H21Cl2NO B1424651 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride CAS No. 1219972-21-0](/img/structure/B1424651.png)
5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride
Vue d'ensemble
Description
Chemical compounds like “5-Chloro[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride” typically consist of multiple functional groups and structures. For instance, the “5-Chloro[1,1’-biphenyl]” part suggests a biphenyl structure with a chlorine atom at the 5th position . The “3-piperidinylmethyl ether” part suggests a piperidine ring attached via a methylene bridge .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each targeting a specific functional group. For instance, the biphenyl core might be synthesized first, followed by the introduction of the chlorine atom and the piperidine ring .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds would depend on the functional groups present. For instance, the chlorine atom might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted based on their structure. For instance, the presence of a chlorine atom might increase the compound’s density and boiling point .Applications De Recherche Scientifique
Occurrence and Toxicity of Organohalogen Compounds
Organohalogen compounds like triclosan and PCDEs have been extensively studied for their environmental presence, persistence, and potential toxic effects. Triclosan, for example, is a widely used antimicrobial agent found in various consumer products, leading to its detection in numerous environmental settings and organisms. Its environmental fate, potential for bioaccumulation, and transformation into more toxic compounds raise significant concerns (Bedoux et al., 2012). Similarly, PCDEs, as by-products of chlorinated phenol synthesis, present in the environment and biota, pose risks due to their persistence and toxicity (Becker, Phillips, & Safe, 1991).
Environmental Remediation Strategies
The remediation of environments contaminated with persistent organohalogen compounds, including those structurally related to 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride, involves innovative approaches like microbial degradation and chemical treatments. Jing et al. (2018) discuss various remediation techniques for polychlorinated biphenyls (PCBs), highlighting the potential of microbial processes and advanced chemical methods for decontaminating soils and sediments contaminated with these persistent compounds (Jing, Fusi, & Kjellerup, 2018).
Implications for Human Health and Safety
The extensive use of organohalogen compounds in consumer products has led to their widespread environmental distribution, necessitating a critical evaluation of their safety profiles. Studies on triclosan, for example, have aimed to establish margins of safety for its use in consumer products, considering its antibacterial properties and the potential for human exposure (Rodricks et al., 2010). This research underscores the importance of understanding both the beneficial applications and potential risks of such compounds.
Mécanisme D'action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
The mode of action would depend on the specific target the compound interacts with. For instance, if it targets a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a biphenyl group and a chloro group might influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it interacts with neurotransmitter receptors, it could influence neuronal signaling pathways .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration. The presence of a piperidine ring might influence its metabolic stability and permeability .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biological pathways it affects. These effects could range from changes in cell signaling and gene expression to alterations in cellular physiology .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the physiological environment, which could influence its ionization state and, consequently, its interaction with its target .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-chloro-2-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVONWPQVWGSPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)
![3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424571.png)

![3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424574.png)



![3-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424582.png)
![3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424583.png)
![2-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424584.png)



